molecular formula C22H26ClN3O4S B2472025 N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898450-53-8

N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2472025
CAS No.: 898450-53-8
M. Wt: 463.98
InChI Key: SECYMDMFVULIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a tosylpiperidinyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chlorophenylamine: This can be achieved through the reduction of 2-chloronitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

    Synthesis of 1-tosylpiperidine: This involves the tosylation of piperidine using tosyl chloride in the presence of a base like pyridine.

    Formation of the oxalamide linkage: The final step involves the reaction of 2-chlorophenylamine with 1-tosylpiperidine in the presence of oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of antidepressants and other central nervous system (CNS) active drugs.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.

    Chemical Biology: The compound serves as a tool to study biochemical pathways and molecular mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, in the context of antidepressant activity, it may inhibit the reuptake of neurotransmitters like serotonin, thereby increasing their availability in the synaptic cleft and enhancing mood.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)acetamide
  • N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)urea
  • N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)carbamate

Uniqueness

N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is unique due to its specific oxalamide linkage, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4S/c1-16-9-11-18(12-10-16)31(29,30)26-15-5-4-6-17(26)13-14-24-21(27)22(28)25-20-8-3-2-7-19(20)23/h2-3,7-12,17H,4-6,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECYMDMFVULIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.